Direct Head-to-Head Binding Affinity: Caffeic Acid-pYEEIE Exhibits 30-Fold Higher Potency Than Ac-pYEEIE for the Src SH2 Domain
Caffeic acid-pYEEIE demonstrates a 30-fold higher binding activity for the Src SH2 domain compared to its direct structural analog Ac-pYEEIE [1]. This enhancement is attributed to the substitution of the standard N-terminal acetyl group with a caffeic acid moiety, which engages in favorable interactions within the SH2 binding pocket beyond the phosphotyrosine recognition site [1]. The absolute IC50 value for Caffeic acid-pYEEIE against the src SH2 domain is 42 nM .
| Evidence Dimension | Binding affinity (IC50) to src SH2 domain |
|---|---|
| Target Compound Data | IC50 = 42 nM |
| Comparator Or Baseline | Ac-pYEEIE (N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu) |
| Quantified Difference | 30-fold higher affinity than Ac-pYEEIE |
| Conditions | ELISA-based assay measuring inhibition of GST-Lck-SH2 domain binding; src SH2 domain fluorescence polarization assay |
Why This Matters
The 30-fold affinity gain is the decisive procurement criterion: substituting Caffeic acid-pYEEIE TFA with Ac-pYEEIE would require a 30-fold higher concentration to achieve equivalent target engagement, which is frequently impractical for in vitro assays or cellular studies where compound solubility and off-target effects become limiting.
- [1] Park SH, Won J, Lee KH. Design and characterization of non-phosphopeptide inhibitors for Src family SH2 domains. Bioorg Med Chem Lett. 2002 Oct 7;12(19):2711-4. View Source
